4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol

Physicochemical profiling Drug-likeness Molecular recognition

4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol is a heterocyclic building block belonging to the aminoethyl-bridged pyrazole–phenol class, with molecular formula C11H13N3O and molecular weight 203.24 g·mol⁻¹. The compound features a 4-hydroxyphenyl group linked to a 1H-pyrazol-4-yl moiety through a chiral 1-aminoethyl spacer, yielding three hydrogen bond donors (phenolic OH, secondary amine NH, pyrazole NH), three hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B13271150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)O)NC2=CNN=C2
InChIInChI=1S/C11H13N3O/c1-8(14-10-6-12-13-7-10)9-2-4-11(15)5-3-9/h2-8,14-15H,1H3,(H,12,13)
InChIKeyZODRJVMUMBGCGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol (CAS 1156352-17-8): Structural and Physicochemical Baseline for Procurement Evaluation


4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol is a heterocyclic building block belonging to the aminoethyl-bridged pyrazole–phenol class, with molecular formula C11H13N3O and molecular weight 203.24 g·mol⁻¹ [1]. The compound features a 4-hydroxyphenyl group linked to a 1H-pyrazol-4-yl moiety through a chiral 1-aminoethyl spacer, yielding three hydrogen bond donors (phenolic OH, secondary amine NH, pyrazole NH), three hydrogen bond acceptors, and three rotatable bonds [1]. It is commercially available as both the free base (CAS 1156352-17-8, Enamine EN300-148133) and the hydrochloride salt (CAS 1354961-42-4, Enamine EN300-90188), with a minimum purity specification of 95% across multiple suppliers . Its computed physicochemical profile—XLogP3 of 1.7, topological polar surface area of 60.9 Ų, and compliance with Lipinski's Rule of Five (zero violations)—positions it as a drug-like scaffold within the broader aminopyrazole–phenol chemical space [1].

Why 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol Cannot Be Interchanged with Simpler Aminoethylphenol or Pyrazole–Phenol Analogs


Generic substitution of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol with structurally simpler analogs such as 4-(1-aminoethyl)phenol or 4-(2-aminoethyl)phenol (tyramine) is scientifically unsound because the pyrazole ring contributes three critical differentiation axes simultaneously: (i) it increases topological polar surface area by ~32% (from ~46 Ų to ~61 Ų), substantially altering hydrogen-bonding capacity and molecular recognition patterns [1]; (ii) it adds one hydrogen bond donor and one acceptor, changing the solvation and protein-binding pharmacophore [1]; and (iii) it introduces the 1H-pyrazol-4-yl motif, which is a validated hinge-binding scaffold in kinase inhibitor design, as demonstrated by fragment-based PKB inhibitor discovery programs where 4-phenyl-1H-pyrazole fragments achieved IC₅₀ values of 80 µM and were elaborated to nanomolar inhibitors [2]. Conversely, substituting with the positional isomer 4-[4-(2-aminoethyl)-1H-pyrazol-1-yl]phenol (CAS 1554146-96-1)—which shares the identical molecular formula but connects the phenol directly to the pyrazole N1—alters the relative orientation of hydrogen bond donor/acceptor vectors, the amine basicity (aliphatic amine pKₐ ~9–10 vs. pyrazole NH pKₐ ~14), and the metabolic vulnerability of the linking group, all of which can dramatically affect target engagement and pharmacokinetics [3]. The quantitative evidence below substantiates why each differentiation dimension must be evaluated against specific comparators before any procurement or screening campaign decision.

Quantitative Differentiation Evidence: 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol vs. Closest Structural Analogs


Topological Polar Surface Area and Hydrogen-Bonding Capacity: 32% Increase Over 4-(1-Aminoethyl)phenol

4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol exhibits a topological polar surface area (TPSA) of 60.9 Ų, representing a 31.7% increase compared to 46.25 Ų for 4-(1-aminoethyl)phenol [1]. This increase is accompanied by an additional hydrogen bond donor (3 vs. 2) and an additional hydrogen bond acceptor (3 vs. 2), both contributed by the pyrazole ring [1]. The XLogP3 increases from ~0.7 for 4-(1-aminoethyl)phenol to 1.7 for the target compound, indicating greater lipophilicity despite the higher TPSA [1]. The number of rotatable bonds increases from 1 to 3, providing greater conformational flexibility for induced-fit binding [1].

Physicochemical profiling Drug-likeness Molecular recognition

Positional Isomer Differentiation: Connectivity Determines Kinase Hinge-Binding Motif Geometry

The target compound (aminoethyl linker between phenol C4 and pyrazole N4) is a positional isomer of 4-[4-(2-aminoethyl)-1H-pyrazol-1-yl]phenol (CAS 1554146-96-1), in which the phenol is N1-linked to the pyrazole ring and the aminoethyl group is attached to pyrazole C4 [1]. Both share identical molecular formula (C₁₁H₁₃N₃O) and molecular weight (203.24 g/mol) but differ fundamentally in the presentation of the hydrogen-bonding motif. In the target compound, the secondary amine NH (linking the 1-aminoethyl group to pyrazole C4) projects the phenol ring at a ~109° angle from the pyrazole plane with three rotatable bonds, whereas in the N1-linked isomer, the phenol is directly conjugated to the pyrazole ring, restricting conformational freedom [1]. Fragment-based drug discovery efforts with 4-phenyl-1H-pyrazole scaffolds have established that substitution at the pyrazole C4 position is critical for PKB/PKA hinge-region binding, with 5-methyl-4-phenyl-1H-pyrazole achieving an IC₅₀ of 80 µM against PKB, and subsequent elaboration yielding nanomolar inhibitors (IC₅₀ values down to <100 nM) [2].

Kinase inhibitor scaffold Fragment-based drug design Regioisomer comparison

Commercial Purity Benchmarking: 95% Minimum Purity with Consistent Multi-Vendor Specification

4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol is supplied with a minimum purity specification of 95% across at least four independent commercial vendors: AKSci (8288DE, 95%), Leyan (2004432, 95%), Enamine (EN300-148133, 95%), and CymitQuimica (3D-GWB35217, 95%) [1]. This multi-vendor consistency contrasts with the simpler analog 4-(1-aminoethyl)phenol, for which purity specifications range from 97% (Thermo Fisher/Alfa Aesar) to unspecified technical grade, and the positional isomer 4-[4-(2-aminoethyl)-1H-pyrazol-1-yl]phenol, which is available from fewer suppliers with less documented quality specifications [2]. The hydrochloride salt form (CAS 1354961-42-4) is also available at 95% purity (Enamine EN300-90188, ChemScene), providing an alternative for applications requiring aqueous solubility [3].

Quality control Building block procurement Reproducibility

Computational Drug-Likeness: Lipinski Rule-of-Five Compliance and Lead-Likeness Comparison

4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol fully complies with Lipinski's Rule of Five (molecular weight 203.24 < 500; XLogP3 1.7 < 5; HBD 3 ≤ 5; HBA 3 ≤ 10), with zero violations [1]. In contrast, 4-(1-aminoethyl)phenol (MW 137.18, XLogP ~0.7–0.9) falls below the commonly accepted lower molecular weight threshold for lead-like chemical space (MW > 200), which may reduce its suitability as a standalone starting point for fragment-to-lead optimization where sufficient complexity is needed for initial affinity . The target compound's molecular weight of 203.24 g/mol places it in the optimal 'fragment-plus' or 'lead-like' range (200–350 Da), providing a balance between synthetic tractability and the molecular complexity required for selective target engagement [1]. Furthermore, the target compound's TPSA of 60.9 Ų falls within the recommended range for oral bioavailability (<140 Ų) and blood–brain barrier penetration (<90 Ų), while the comparator 4-(1-aminoethyl)phenol at 46.25 Ų may exhibit lower solubility due to reduced polarity [1].

Drug-likeness Lead optimization Computational ADME

Scaffold Validation: Pyrazol-4-ylamino Motif as a Privileged Kinase Hinge-Binding Fragment

The 1H-pyrazol-4-ylamino substructure present in the target compound is a recognized privileged fragment for ATP-competitive kinase inhibition. Fragment-based screening identified 5-methyl-4-phenyl-1H-pyrazole as a low-molecular-weight PKB inhibitor (IC₅₀ = 80 µM, ligand efficiency ~0.5 kcal/mol per heavy atom), and crystallographic analysis (PDB 2UW4) confirmed that the pyrazole N2 and N1 atoms form key hydrogen bonds with the kinase hinge region (Glu121 and Ala123 backbone) [1]. Subsequent elaboration of this 4-substituted pyrazole fragment to 2-(4-(5-methyl-1H-pyrazol-4-yl)phenyl)ethylamine yielded nanomolar PKB inhibitors. The target compound's 4-(1H-pyrazol-4-ylamino) group preserves the critical N1–H and N2 hydrogen-bonding vectors while the aminoethyl linker to the phenol ring provides a vector for further substitution at the solvent-exposed region [2]. The patent literature (US8247576B2, PT1706385E) further confirms that pyrazole-containing aryl-alkylamine compounds, including those with 4-amino-substituted pyrazoles, are claimed as PKB and PKA modulators, establishing intellectual property precedent for this scaffold class [3].

Kinase inhibition Fragment-based drug discovery Pharmacophore validation

Recommended Application Scenarios for 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol Based on Differentiated Evidence


Kinase Inhibitor Fragment Elaboration and Lead Optimization Programs

The target compound's 1H-pyrazol-4-ylamino moiety provides a crystallographically validated hinge-binding motif for ATP-competitive kinase inhibition, as established by fragment-based PKB inhibitor discovery (IC₅₀ = 80 µM for the 4-phenylpyrazole fragment, elaborated to <100 nM leads) [1]. The aminoethyl linker and pendant phenol ring offer a vector for introducing substituents probing solvent-exposed regions, selectivity pockets, or allosteric sites. Procurement of the 95% purity free base (CAS 1156352-17-8) or HCl salt (CAS 1354961-42-4) from multiple qualified vendors ensures batch-to-batch reproducibility for SAR studies . This compound should be prioritized over simpler 4-(1-aminoethyl)phenol in kinase screening cascades because the pyrazole ring contributes an essential hinge-binding hydrogen bond acceptor that the simpler analog entirely lacks [2].

Computational Chemistry and Structure-Based Drug Design (SBDD) Campaigns

With a molecular weight of 203.24 g/mol, TPSA of 60.9 Ų, and three rotatable bonds, 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol occupies optimal 'lead-like' chemical space (200–350 Da) for computational docking, molecular dynamics simulations, and pharmacophore modeling [1]. Its compliance with Lipinski's Rule of Five (zero violations) and favorable TPSA (<90 Ų for BBB penetration) make it an attractive core for virtual screening libraries targeting CNS kinases or peripheral targets [1]. The availability of crystal structures of related pyrazole–phenyl–ethylamine ligands bound to the PKA-PKB chimera (PDB 2UW4) provides direct structural templates for docking pose validation [2]. The positional isomer 4-[4-(2-aminoethyl)-1H-pyrazol-1-yl]phenol should not be used as a computational surrogate, as its different connectivity alters the 3D pharmacophore vectors and hydrogen-bonding geometry [3].

Chemical Biology Probe Development and Target Engagement Studies

The target compound's three hydrogen bond donors (phenol OH, secondary amine NH, pyrazole NH) and three acceptors provide multiple sites for reversible non-covalent interactions with biological targets, as required for chemical probe development [1]. The phenol group (predicted pKₐ ~10.2 for the parent 4-(1-aminoethyl)phenol) can participate in pH-dependent hydrogen bonding or serve as a synthetic handle for prodrug strategies (e.g., phosphate ester formation). The pyrazole C3 and C5 positions remain unsubstituted, allowing for late-stage functionalization to install fluorescent tags, biotin handles, or photoaffinity labels for target engagement studies. The consistent 95% purity across multiple vendors provides the quality assurance needed for robust concentration–response and cellular thermal shift assays .

Medicinal Chemistry Building Block for Parallel Library Synthesis

4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol serves as a versatile bifunctional building block for parallel synthesis of diverse screening libraries. The secondary amine (pKₐ ~8–9 predicted) can undergo acylation, sulfonylation, reductive amination, or urea formation, while the phenol OH can be alkylated or acylated orthogonally [1]. The pyrazole NH (pKₐ ~14) remains largely unionized under physiological conditions but can be alkylated under basic conditions. With three rotatable bonds and a chiral center at the 1-aminoethyl carbon, the compound generates stereochemically defined products useful for exploring chirality-dependent SAR. Multi-gram quantities are available from Leyan (up to 25 g), and the HCl salt offers improved aqueous solubility for reactions conducted in water or buffer systems .

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